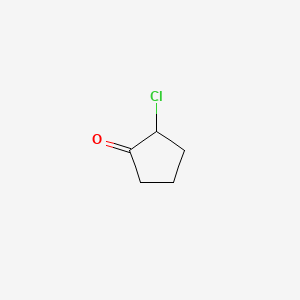
3-Chloro-2-iodotoluene
Übersicht
Beschreibung
3-Chloro-2-iodotoluene is an organochlorine compound, which is used in a variety of applications, including in the synthesis of pharmaceuticals and as a reagent in organic synthesis. It is a colorless solid with a pungent odor and is soluble in organic solvents. The compound is also known as 3-chloro-2-iodotoluene, 3-chloro-2-iodobenzene, or 2-iodobenzyl chloride.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
3-Chloro-2-iodotoluene, an aromatic compound with both chlorine and iodine substituents, has been explored in various synthetic applications. Its utility is evident in reactions like Friedel-Crafts acylations, where it participates in the synthesis of ketones and phenones. For instance, reactions involving iodobenzene and isomeric iodotoluenes have been studied extensively, leading to products like p-iodoacetophenone or p-iodobenzophenone under specific conditions (Gore, Thorburn, & Weyell, 1973).
Catalysis and Halogenation
This compound plays a significant role in catalytic processes, especially in halogenation reactions. It's used in the synthesis of dihaloiodoarenes, leading to α,α-dihalogenation of phenylacetate derivatives. These reactions, often catalyzed by Lewis acids or bases, result in gem-dichlorination or gem-difluorination products (Tao, Tran, & Murphy, 2013). Additionally, 3-Chloro-2-iodotoluene is used in oxidative functionalizations of β-dicarbonyl compounds, demonstrating its versatility in introducing various oxygen-containing functionalities (Yu, Tian, & Zhang, 2010).
Pharmaceutical and Industrial Applications
In the pharmaceutical sector, 3-Chloro-2-iodotoluene has been employed in the synthesis of diverse compounds. It's been used in the electrophilic chlorination of arenes, heterocycles, and pharmaceuticals, showcasing its potential for industrial application due to its stability and efficiency (Wang et al., 2016).
Material Science and Photodissociation Studies
In material science, it's involved in studies of energy redistribution during photodissociation processes. Research on iodotoluenes, including 3-Chloro-2-iodotoluene, provides insights into energy redistribution rates and mechanisms in photodissociation, contributing to a better understanding of molecular dynamics and reaction pathways (Freitas, Hwang, & El-Sayed, 1994).
Eigenschaften
IUPAC Name |
1-chloro-2-iodo-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClI/c1-5-3-2-4-6(8)7(5)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGLKPMFTLNUBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10199010 | |
| Record name | 3-Chloro-2-iodotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10199010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-iodotoluene | |
CAS RN |
5100-98-1 | |
| Record name | 3-Chloro-2-iodotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005100981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-2-iodotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10199010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-2-iodo-3-methylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1,3,3-trimethyl-2-[(methylphenylhydrazono)methyl]-3H-indolium methyl sulphate](/img/structure/B1584028.png)







